2-(2-aminoethoxy)-3-fluoropyridine hydrochloride
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Overview
Description
2-(2-aminoethoxy)-3-fluoropyridine hydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of an aminoethoxy group and a fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-3-fluoropyridine hydrochloride typically involves the reaction of 3-fluoropyridine with 2-(2-aminoethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)-3-fluoropyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyridine moieties.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative, while oxidation might produce a corresponding nitroso or nitro compound.
Scientific Research Applications
2-(2-aminoethoxy)-3-fluoropyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)-3-fluoropyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance binding affinity and metabolic stability. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: A related compound with similar functional groups but lacking the fluorine atom.
3-fluoropyridine: The parent compound without the aminoethoxy group.
2-(2-aminoethoxy)-3-chloropyridine: A similar compound where the fluorine atom is replaced by chlorine.
Uniqueness
2-(2-aminoethoxy)-3-fluoropyridine hydrochloride is unique due to the presence of both the aminoethoxy group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and metabolic stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
1423028-32-3 |
---|---|
Molecular Formula |
C7H10ClFN2O |
Molecular Weight |
192.6 |
Purity |
80 |
Origin of Product |
United States |
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